Compound Description: This compound serves as a crucial intermediate in the synthesis of various CCR5 antagonists. [, , , , , , ] It is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via a series of elimination, reduction, and bromination reactions. [, , , , , , ]
Compound Description: This is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] Its structure was characterized by ¹H NMR, ¹³C NMR, and ESI-MS. []
Relevance: This compound is structurally related to 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol through the shared presence of the 4-chlorobenzyl ether substituent on the benzene ring. [] This compound further emphasizes the significance of the 4-chlorobenzyl ether group in the development of potential CCR5 antagonists, a class of compounds that may also include the target compound.
Compound Description: This is another novel non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] Its structure was confirmed by ¹H NMR, ¹³C NMR, and MS analysis. []
Relevance: This compound, like the previous example, shares the 4-chlorobenzyl ether substituent with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] This reinforces the importance of this structural feature in the context of CCR5 antagonism and strengthens the potential connection of the target compound to this class of molecules.
Compound Description: This novel non-peptide CCR5 antagonist is synthesized similarly to the previous compounds, utilizing 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a key intermediate. [] It displays promising biological activity and was characterized using ¹H NMR, ¹³C NMR, IR, and MS techniques. []
Relevance: This compound provides yet another example of a CCR5 antagonist featuring the 4-chlorobenzyl ether group, also present in 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] The repeated occurrence of this moiety emphasizes its potential role in interacting with the CCR5 receptor and further links the target compound to this class of molecules.
Compound Description: This compound, a novel non-peptide CCR5 antagonist, is synthesized using a similar route to the previous examples, employing 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a key building block. [] It demonstrates biological activity and was characterized by ¹H NMR, ¹³C NMR, IR, and MS. []
Relevance: Similar to the previous CCR5 antagonists, this compound shares the 4-chlorobenzyl ether structural motif with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] This recurrent pattern reinforces the significance of this group in the context of CCR5 antagonism and strengthens the link between the target compound and this group of biologically active molecules.
Compound Description: PC-12 is a pyrimidine- and coumarin-linked molecule identified as a potent JNK phosphorylation inducer in breast cancer cells. [] PC-12 selectively inhibits the proliferation of HER2-positive breast cancer cells by inducing DNA damage and apoptosis. []
Compound Description: This compound represents a methylbenzenesulfonamide derivative investigated for potential CCR5 antagonist activity. [] It was synthesized using 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene as a starting material and characterized by ¹H NMR, MS, and IR. []
Relevance: The compound shares the 4-chlorobenzyl ether group with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, highlighting the recurring use of this structural feature in the development of potential CCR5 antagonists. [] This connection reinforces the possibility that the target compound might also possess CCR5 antagonist properties.
Compound Description: This compound, belonging to the N-piperidine benzamide class, is a CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] It exhibits a half-maximal inhibitory concentration (IC₅₀) of (5.35 ± 0.3) nmol/L for GTPγS activity and was characterized by ¹H NMR, ¹³C NMR, IR, and MS. []
Relevance: Sharing the 4-chlorobenzyl ether moiety with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, this compound further emphasizes the significance of this structural element in CCR5 antagonism. [] This recurrent theme supports the potential for the target compound to exhibit similar biological activity.
Compound Description: This is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a starting material. [] The structure was confirmed using ¹H NMR, ¹³C NMR, and MS analysis. []
Relevance: This compound further highlights the significance of the 4-chlorobenzyl ether group by incorporating it into its structure, a feature shared with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] The presence of this group in numerous CCR5 antagonists strengthens the possibility of the target compound belonging to this group of molecules.
Compound Description: This compound exhibits potent H1-antihistamine activity and mast cell stabilizing properties. [] It demonstrates significant antagonistic activity against histamine in guinea pig ileum and effectively inhibits histamine release in the rat passive peritoneal anaphylaxis test. []
Compound Description: This compound acts as a CCR1 antagonist. [, , , , ] Various salts, including benzoate, furoate, hemi-fumarate, and others, have been investigated for their pharmaceutical properties. [, , , ]
Relevance: This compound also features the 4-chlorobenzyl group, although connected via a piperidine linker instead of the ether linkage seen in 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [, , , , ] This structural similarity, despite targeting a different chemokine receptor (CCR1 vs. potential CCR5 activity), emphasizes the versatility of the 4-chlorobenzyl group in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.